molecular formula C6H13NO B13484654 4-(Methylamino)pentan-2-one

4-(Methylamino)pentan-2-one

Cat. No.: B13484654
M. Wt: 115.17 g/mol
InChI Key: ZZNHGYWZZHEEDY-UHFFFAOYSA-N
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Description

4-(Methylamino)pentan-2-one (MAP) is a ketone derivative containing a methylamino group at the fourth carbon of a pentan-2-one backbone. Its molecular formula is C₆H₁₃NO, with a molecular weight of 115.17 g/mol. The compound exhibits unique reactivity due to the presence of both a ketone and a secondary amine group. Protonation of the amino group at low pH (e.g., pH 2.0) enhances the electrophilicity of the ortho-position in related intermediates, influencing its role in nucleophilic addition reactions . MAP is primarily utilized in synthetic organic chemistry, particularly in the formation of sulfone derivatives and other Michael addition products.

Properties

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

IUPAC Name

4-(methylamino)pentan-2-one

InChI

InChI=1S/C6H13NO/c1-5(7-3)4-6(2)8/h5,7H,4H2,1-3H3

InChI Key

ZZNHGYWZZHEEDY-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)C)NC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylamino)pentan-2-one typically involves the reaction of 2-pentanone with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade equipment and reagents to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(Methylamino)pentan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include ketones, alcohols, and substituted derivatives of this compound .

Mechanism of Action

The mechanism of action of 4-(Methylamino)pentan-2-one involves its interaction with monoamine transporters, including dopamine, norepinephrine, and serotonin transporters. By inhibiting the reuptake of these neurotransmitters, the compound increases their concentration in the synaptic cleft, leading to enhanced stimulant effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Structural Analogs: Ketones Without Amino Substituents
Pentan-2-one (C₅H₁₀O)
  • Molecular Weight : 86.13 g/mol.
  • Key Features: A simple aliphatic ketone lacking functional groups beyond the carbonyl.
  • Comparison with MAP: The absence of the methylamino group reduces its reactivity in nucleophilic reactions. Unlike MAP, pentan-2-one cannot participate in pH-dependent protonation or form hydrogen bonds via an amine.
4-Methylpentan-2-one (CAS 108-10-1, C₆H₁₂O)
  • Molecular Weight : 100.16 g/mol .
  • Key Features : A branched-chain ketone with a methyl group at the fourth carbon. Widely used as a solvent (e.g., "MIBK").
  • Comparison with MAP: The methyl substituent increases steric hindrance compared to pentan-2-one, but the lack of an amino group limits its utility in reactions requiring basicity or hydrogen bonding.
2.2. Functional Group Variations
4-(4-Methylphenyl)pentan-2-one (CAS 69657-27-8, C₁₂H₁₆O)
  • Molecular Weight : 176.26 g/mol .
  • Key Features : An aromatic ketone with a 4-methylphenyl substituent.
  • Unlike MAP, this compound lacks a reactive amino group, making it less versatile in acid-catalyzed reactions.
4-Methyl-4-(methylsulfanyl)pentan-2-one (CAS 23550-40-5, C₇H₁₂OS)
  • Molecular Weight : 144.23 g/mol .
  • Key Features : Contains a sulfanyl (-S-) group, which imparts thioether-like reactivity.
  • Comparison with MAP: The sulfanyl group enables participation in sulfur-specific reactions (e.g., oxidation to sulfoxides), whereas MAP’s amino group facilitates pH-dependent reactivity and hydrogen bonding.
2.3. Amino-Alcohol Derivatives
4-Methyl-2-[(4-methylpentan-2-yl)amino]pentan-1-ol (CAS 1155073-68-9, C₁₂H₂₇NO)
  • Molecular Weight : 201.35 g/mol .
  • Key Features : Combines a hydroxyl group with a secondary amine.
  • Comparison with MAP : The hydroxyl group enhances hydrophilicity and hydrogen-bonding capacity, making this compound more polar than MAP. However, the absence of a ketone limits its use in carbonyl chemistry.

Data Table: Key Properties of MAP and Analogs

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Functional Groups Key Reactivity Features
4-(Methylamino)pentan-2-one (MAP) Not Provided C₆H₁₃NO 115.17 Ketone, Secondary Amine pH-dependent amine protonation; Michael acceptor
Pentan-2-one 107-87-9 C₅H₁₀O 86.13 Ketone Simple carbonyl reactivity
4-Methylpentan-2-one 108-10-1 C₆H₁₂O 100.16 Ketone, Methyl Branch Steric hindrance; solvent properties
4-(4-Methylphenyl)pentan-2-one 69657-27-8 C₁₂H₁₆O 176.26 Ketone, Aromatic Ring π-π interactions; low polarity
4-Methyl-4-(methylsulfanyl)pentan-2-one 23550-40-5 C₇H₁₂OS 144.23 Ketone, Sulfanyl Group Sulfur-specific reactivity

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